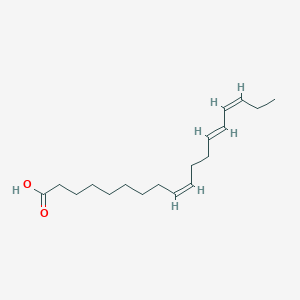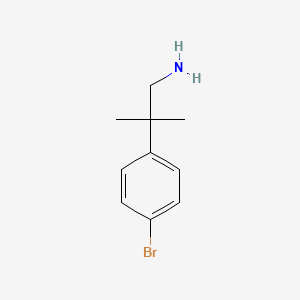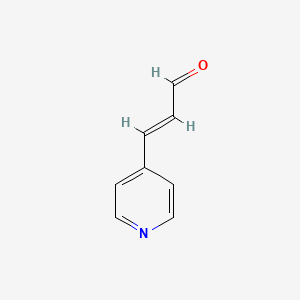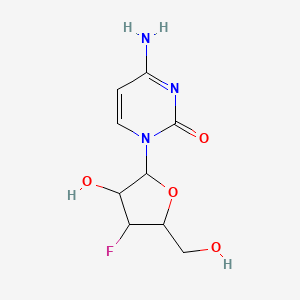
Isorumelenic acid
Descripción general
Descripción
It is a bioactive lipid compound found in certain plant seeds and ruminant-derived food products . This compound is part of the omega-3 essential fatty acid family and has been studied for its potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isorumelenic acid typically involves the biohydrogenation of α-linolenic acid. This process can be carried out using specific bacterial strains that facilitate the isomerization of α-linolenic acid to produce conjugated linolenic acid isomers . The reaction conditions often include anaerobic environments and specific temperature and pH ranges to optimize the yield of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of plant seed oils, such as those from pomegranate or bitter melon seeds, which are rich sources of conjugated linolenic acid isomers . The extraction process involves mechanical pressing or solvent extraction, followed by purification steps to isolate the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions
Isorumelenic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into saturated fatty acids.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, saturated fatty acids, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Isorumelenic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of conjugated linolenic acids in various chemical reactions.
Industry: this compound is used in the food industry as a functional ingredient due to its health benefits and in the cosmetic industry for its skin-protective properties.
Mecanismo De Acción
The mechanism of action of isorumelenic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and inflammation pathways. The compound can inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby providing antioxidant protection . Additionally, this compound can influence lipid metabolism and improve cellular health.
Comparación Con Compuestos Similares
Isorumelenic acid can be compared with other conjugated linolenic acid isomers, such as:
Rumenic acid: Another conjugated linolenic acid isomer found in ruminant-derived food products.
α-Linolenic acid: The parent compound from which this compound is derived.
Conjugated linoleic acid: A similar compound with conjugated double bonds but derived from linoleic acid.
The uniqueness of this compound lies in its specific isomeric structure, which imparts distinct biological activities and health benefits compared to other similar compounds .
Propiedades
IUPAC Name |
(9Z,13E,15Z)-octadeca-9,13,15-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,9-10H,2,7-8,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOBRTYMNNYVNT-NZCJRGAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\CC/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)

![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)









